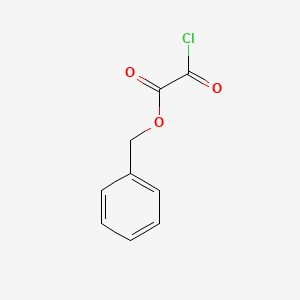

Benzyl chlorooxalate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl chlorooxalate can be synthesized through the reaction of oxalyl chloride with benzyl alcohol. The general procedure involves cooling oxalyl chloride to 0°C and adding anhydrous benzyl alcohol dropwise. The reaction mixture is then warmed to room temperature and stirred for a specified period. The resulting mixture is analyzed by nuclear magnetic resonance spectroscopy to confirm the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash column chromatography over silica gel are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl chlorooxalate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Coupling Reactions: It can be used in reductive coupling reactions with alkyl bromides, facilitated by nickel catalysis, to form C–C bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Reductive Coupling: Nickel catalysts and alkyl bromides are used under reductive conditions to achieve coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzyl oxalates can be formed.

Coupling Products: The major products are benzyl derivatives with functionalized alkyl groups at the benzylic position.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Synthesis

Benzyl chlorooxalate is primarily used as a reagent in the synthesis of esters and peptides. Its reactivity allows it to participate in acylation reactions, forming amide bonds when reacted with suitable amines, which are essential for peptide formation. It can also react with alcohols to produce esters, a crucial class of organic compounds.

Protecting Group Chemistry

In synthetic organic chemistry, this compound serves as a protecting group for alcohols and amines. This temporary protection enables selective modifications of other functional groups within a molecule without affecting the masked groups. The benzyl group can be removed under specific conditions, restoring the original functional group.

Heterocyclic Compound Synthesis

The compound plays a role in synthesizing heterocyclic compounds through various cyclization reactions. Heterocycles are significant in medicinal chemistry due to their presence in many pharmaceuticals.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess biological activity, making them potential precursors for new therapeutic agents. Studies suggest that these derivatives could have applications in developing drugs targeting specific biological pathways .

Case Study: MAO-B Inhibitors

A notable study explored the design of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives derived from this compound. These compounds exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), with implications for treating neurodegenerative diseases . The introduction of substituent groups on the benzyloxy ring enhanced their inhibitory activity, indicating a promising avenue for drug development.

Bioconjugation

Linking Biomolecules

this compound is utilized in bioconjugation techniques, which involve linking biomolecules like proteins and drugs to surfaces or other molecules. This application is crucial for drug delivery systems and diagnostic tools. The compound can introduce functional groups onto biomolecules, facilitating their conjugation with other entities.

Industrial Applications

This compound is also used in producing specialty chemicals and materials within industrial settings. Its unique reactivity makes it suitable for various chemical transformations that are essential for manufacturing processes .

Wirkmechanismus

The mechanism of action of benzyl chlorooxalate involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chlorooxoacetate moiety is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

- Benzyl oxalyl chloride

- Benzyl oxalochloridate

- Benzyl 2-chloro-2-oxoacetate

Comparison: Benzyl chlorooxalate is unique due to its specific reactivity and the presence of both a benzyl group and a chlorooxoacetate moiety. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, its ability to participate in reductive coupling reactions with alkyl bromides sets it apart from other benzyl derivatives .

Biologische Aktivität

Benzyl chlorooxalate, a compound with the chemical formula , is recognized for its diverse biological activities and utility in organic synthesis. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its reactivity towards nucleophiles due to the presence of a highly electrophilic carbonyl group adjacent to the chloro substituent. This reactivity facilitates various chemical transformations, including:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines and alcohols.

- Formation of Esters and Amides : It can react with alcohols to form esters or with amines to generate amides, which are crucial in peptide synthesis.

- Bioconjugation : This compound is employed to introduce functional groups onto biomolecules, enhancing their utility in drug delivery and diagnostics.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound derivatives. For instance, research indicates that certain derivatives exhibit pronounced cytotoxicity against various cancer cell lines, including lung (NCI-H460), breast (NCI/ADR-RES), and ovarian (OVCAR-8) cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance biological activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Some derivatives show selective activity against Gram-positive bacteria and exhibit antifungal effects against pathogens like Candida albicans. These findings suggest a potential for developing new antimicrobial agents based on this compound .

Case Studies

- Synthesis and Testing of Derivatives : A study synthesized various this compound derivatives and tested their biological activities. Derivatives were evaluated for cytotoxicity using MTT assays against different cancer cell lines. Results indicated that specific modifications led to increased potency against targeted cells .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer agent .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

benzyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSRQSUXWJLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452133 | |

| Record name | benzyl chlorooxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35249-73-1 | |

| Record name | benzyl chlorooxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.